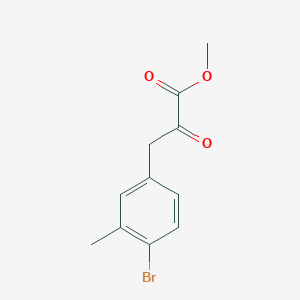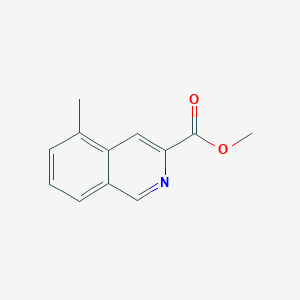
Methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate is an organic compound with a complex structure that includes a brominated aromatic ring and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate typically involves the esterification of 4-bromo-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems also ensures consistency and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Substitution: Formation of substituted derivatives like 3-(4-azido-3-methylphenyl)-2-oxopropanoate.
Reduction: Formation of 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate.
Oxidation: Formation of 3-(4-bromo-3-carboxyphenyl)-2-oxopropanoate.
科学的研究の応用
Methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs targeting specific pathways in disease treatment.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to a therapeutic effect. The bromine atom and ester group play crucial roles in its reactivity and interaction with molecular targets.
類似化合物との比較
Similar Compounds
Methyl 4-bromo-3-methylbenzoate: Similar structure but lacks the oxopropanoate group.
4-Bromo-3-methylphenyl isocyanate: Contains an isocyanate group instead of an ester.
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: Contains a diazenyl group, making it photoactive.
Uniqueness
Methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate is unique due to the presence of both a brominated aromatic ring and an ester group, which confer distinct reactivity and potential for diverse applications in synthesis and research.
特性
分子式 |
C11H11BrO3 |
|---|---|
分子量 |
271.11 g/mol |
IUPAC名 |
methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C11H11BrO3/c1-7-5-8(3-4-9(7)12)6-10(13)11(14)15-2/h3-5H,6H2,1-2H3 |
InChIキー |
KJJAUQNWUFZUFK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CC(=O)C(=O)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13678911.png)

![(S)-1-[4-(Benzyloxy)phenyl]-1,3-propanediol](/img/structure/B13678918.png)

![Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13678925.png)


![3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one](/img/structure/B13678938.png)

